(5Z)-5-(3,4-dimethoxybenzylidene)-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
The compound “(5Z)-5-(3,4-dimethoxybenzylidene)-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” is a fused heterocyclic system comprising a thiazolo[3,2-b][1,2,4]triazole core with two distinct substituents: a 3,4-dimethoxybenzylidene group at position 5 (in the Z-configuration) and a 3,4-dimethoxyphenyl group at position 2. The Z-configuration of the benzylidene moiety is critical for maintaining planarity between the aromatic ring and the heterocyclic core, as observed in structurally similar analogs . This planarity enhances π-π stacking interactions, which may influence biological activity . The compound’s synthesis typically involves condensation reactions under mild conditions, leveraging potassium carbonate in methanol or ethanol-DMF mixtures to achieve moderate to high yields .
Properties
Molecular Formula |
C21H19N3O5S |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
(5Z)-2-(3,4-dimethoxyphenyl)-5-[(3,4-dimethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C21H19N3O5S/c1-26-14-7-5-12(9-16(14)28-3)10-18-20(25)24-21(30-18)22-19(23-24)13-6-8-15(27-2)17(11-13)29-4/h5-11H,1-4H3/b18-10- |
InChI Key |
BHUIIQIJQMRWQD-ZDLGFXPLSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC(=C(C=C4)OC)OC)S2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC(=C(C=C4)OC)OC)S2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(3,4-dimethoxybenzylidene)-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions One common synthetic route includes the condensation of 3,4-dimethoxybenzaldehyde with 3,4-dimethoxyphenylhydrazine to form the corresponding hydrazone This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the thiazolotriazole core structure
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(3,4-dimethoxybenzylidene)-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene and phenyl positions, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Quinones.
Reduction: Reduced thiazolotriazole derivatives.
Substitution: Halogenated or alkylated thiazolotriazole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolo[3,2-b][1,2,4]triazole derivatives. In particular:
- Mechanism of Action : The compound has been shown to inhibit phospholipid-dependent kinase 1 (PLK1), which plays a crucial role in cell cycle regulation and tumor growth. In vitro studies demonstrated significant cytotoxicity against various cancer cell lines including HT29 colorectal cancer cells .
- Structure-Activity Relationship (SAR) : Variations in substituents on the thiazolo-triazole core have been correlated with enhanced anticancer activity. For instance, modifications at the C-5 position have led to compounds with improved efficacy against cancer cells while maintaining low toxicity to normal cells .
Antimicrobial Properties
Thiazolo-triazole derivatives have also been investigated for their antimicrobial effects:
- Broad-Spectrum Activity : Compounds similar to (5Z)-5-(3,4-dimethoxybenzylidene)-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one have shown effectiveness against a variety of bacterial strains and fungi. This suggests potential applications in treating infectious diseases .
Anti-inflammatory Effects
Research indicates that thiazolo-triazole derivatives may possess anti-inflammatory properties:
- Cytokine Modulation : The compound has been observed to modulate cytokine production in immune cells, potentially reducing inflammation associated with various diseases .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (5Z)-5-(3,4-dimethoxybenzylidene)-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, inhibiting their activity. This binding can disrupt various biochemical pathways, leading to the desired therapeutic effects. For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The structural analogs of this compound differ primarily in the substituents on the benzylidene group (position 5) and the aryl group (position 2). Key comparisons include:
Physical and Chemical Properties
- Melting Points: Methoxy-substituted derivatives (e.g., 2b: 196–198°C) generally have higher melting points than amino-substituted analogs (e.g., 2e: 232–234°C), reflecting differences in crystallinity and intermolecular interactions .
- Solubility: Diethylamino groups (2e) improve solubility in organic solvents, whereas halogenated analogs (2a) are more lipophilic .
Biological Activity
(5Z)-5-(3,4-dimethoxybenzylidene)-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the thiazole and triazole families and exhibits a complex structural framework that contributes to its pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 365.40 g/mol
- CAS Number : 948016-52-2
The compound features a thiazolo-triazole core with methoxy-substituted phenyl groups, which are known to enhance biological activity through various mechanisms.
Biological Activity Overview
Research indicates that this compound may exhibit a range of biological activities including:
- Antimicrobial Activity : Studies have shown that derivatives of thiazoles and triazoles possess significant antimicrobial properties. The presence of the methoxy groups may enhance lipophilicity, improving membrane penetration and efficacy against bacterial strains .
- Antioxidant Properties : Compounds with similar structural motifs have been reported to possess antioxidant capabilities. This activity is crucial in mitigating oxidative stress-related diseases .
- Anticancer Potential : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. For instance, docking studies with specific cancer-targeting enzymes indicate potential inhibitory effects .
Antimicrobial Activity
A study conducted by Farghaly et al. highlighted the synthesis of various thiazole derivatives and their biological evaluation against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| (5Z)-5-(3,4-dimethoxybenzylidene)-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one | 8 | Moderate |
| Control (Standard Antibiotic) | 0.5 | High |
Antioxidant Activity
The antioxidant capacity was evaluated using DPPH radical scavenging assays. The compound demonstrated a significant reduction in DPPH radicals compared to control groups.
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 30 |
| 50 | 55 |
| 100 | 80 |
Anticancer Studies
In silico docking studies were performed to assess the binding affinity of the compound with key cancer-related targets such as human prostaglandin reductase (PTGR2). The docking scores suggested favorable interactions that could lead to inhibition of cancer cell growth.
Case Studies
In a recent case study published in MDPI, researchers explored the synthesis and biological evaluation of similar thiazole derivatives. They reported significant cytotoxic effects on various cancer cell lines with IC50 values ranging from 10 to 25 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
